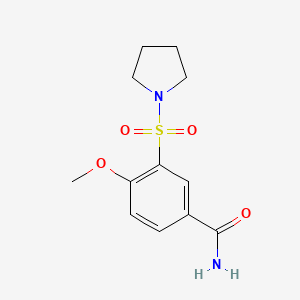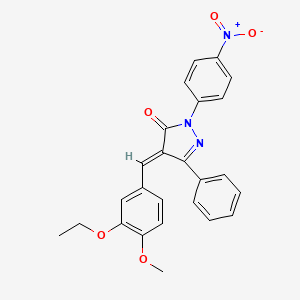![molecular formula C13H18FN B5296731 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5296731.png)
3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride, also known as FEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. FEPP is a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of drug addiction and other neuropsychiatric disorders.
作用機序
3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior. Additionally, 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride has been shown to modulate the activity of other neurotransmitter systems such as glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on dopamine signaling, 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride has been shown to increase levels of the neuropeptide dynorphin, which is involved in regulating reward and motivation. 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride has also been shown to decrease levels of the stress hormone corticosterone, which may contribute to its anti-addictive effects.
実験室実験の利点と制限
3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on dopamine signaling can be easily measured using techniques such as microdialysis and electrophysiology. However, 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride has some limitations as well. It has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride has some off-target effects on other dopamine receptor subtypes, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research on 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride. One area of interest is the development of more potent and selective D3 receptor antagonists, which may have greater therapeutic potential. Additionally, there is interest in investigating the potential use of 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride in combination with other drugs or behavioral therapies for addiction treatment. Finally, there is a need for further research on the long-term effects of 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride on dopamine signaling and other neurotransmitter systems, as well as its potential side effects and toxicity.
合成法
The synthesis of 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride involves the reaction of 4-fluorophenylacetic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride. The synthesis of 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride has been reported in several scientific publications, and the purity and yield of the product have been optimized through various methods such as recrystallization and column chromatography.
科学的研究の応用
3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride has been extensively studied for its potential applications in the field of neuroscience. One of the major areas of research has been its use as a selective dopamine D3 receptor antagonist. 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction, including cocaine and methamphetamine addiction. Additionally, 3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride has been investigated for its potential use in the treatment of other neuropsychiatric disorders such as schizophrenia and depression.
特性
IUPAC Name |
3-[2-(4-fluorophenyl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-7-5-11(6-8-13)3-4-12-2-1-9-15-10-12/h5-8,12,15H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOOXGNDXSUTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Fluorophenyl)ethyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)
![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5296654.png)
![2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5296656.png)

![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B5296664.png)

![N-(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5296671.png)
![N-[2-(phenylthio)ethyl]cyclopropanecarboxamide](/img/structure/B5296675.png)
![(3R*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5296680.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5296688.png)

![7-acetyl-6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5296707.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)
